molecular formula C13H17NO B1606740 4-Acetyl-4-phenylpiperidine CAS No. 34798-80-6

4-Acetyl-4-phenylpiperidine

Cat. No.: B1606740
CAS No.: 34798-80-6
M. Wt: 203.28 g/mol
InChI Key: RKHWHRHOEKYEJW-UHFFFAOYSA-N
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Description

4-Acetyl-4-phenylpiperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .

Scientific Research Applications

4-Acetyl-4-phenylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The precise mechanism of action for 4-Acetyl-4-phenylpiperidine depends on its specific application. It has been investigated as a potential analgesic compound, but further studies are needed to fully elucidate its mode of action at the molecular level .

Safety and Hazards

As with any chemical compound, precautions should be taken when handling 4-Acetyl-4-phenylpiperidine. It is essential to follow safety guidelines, wear appropriate protective gear, and work in a well-ventilated area. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by suppliers .

Future Directions

: MilliporeSigma: 4-Acetyl-4-phenylpiperidine : Syntheses and Evaluation of the Analgesic Activity of Some this compound Derivatives : Thermo Scientific Chemicals: this compound hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-4-phenylpiperidine typically involves the reaction of 4-phenylpiperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions, with optimizations for yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-4-phenylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-phenylpiperidine-4-carboxylic acid, while reduction could produce 4-phenylpiperidine-4-ol .

Comparison with Similar Compounds

    4-Hydroxy-4-phenylpiperidine: Similar in structure but with a hydroxyl group instead of an acetyl group.

    4-Phenylpiperidine: The parent compound without any substituents on the piperidine ring.

    4-Phenylpiperidine-4-carboxylic acid: An oxidized derivative of 4-phenylpiperidine.

Uniqueness: 4-Acetyl-4-phenylpiperidine is unique due to its specific acetyl substitution, which imparts distinct chemical and pharmacological properties. This makes it a valuable intermediate in the synthesis of various bioactive molecules and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

1-(4-phenylpiperidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(15)13(7-9-14-10-8-13)12-5-3-2-4-6-12/h2-6,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHWHRHOEKYEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188335
Record name Methyl (4-phenyl-4-piperidyl) ketone
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34798-80-6
Record name 1-(4-Phenyl-4-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34798-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-4-phenylpiperidine
Source ChemIDplus
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Record name PIPERIDINYL METHYL KETONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613291
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Record name Methyl (4-phenyl-4-piperidyl) ketone
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Record name Methyl (4-phenyl-4-piperidyl) ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-ACETYL-4-PHENYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LE6DD6KH9
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Synthesis routes and methods

Procedure details

4-Acetyl-4-phenylpiperidine hydrochloride was dissolved in water, the solution was made basic by addition of potassium carbonate, and the mixture was extracted with ethyl acetate. The extracts were dried (Na2SO4) and concentrated to give 4-acetyl-4-phenylpiperidine. To a solution of this compound (2.2 g) in dichloromethane (50 ml) was added di-t butyl dicarbonate (2.8 g). After 15 minutes the solution was washed with water, dried, concentrated and the residue crystallised from petroleum ether to give the title compound, mp 91°-92° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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